molecular formula C22H37N5O2 B3796268 (3S,4S)-1-(2,2-dimethyl-3-morpholin-4-ylpropyl)-4-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-3-ol

(3S,4S)-1-(2,2-dimethyl-3-morpholin-4-ylpropyl)-4-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-3-ol

Cat. No.: B3796268
M. Wt: 403.6 g/mol
InChI Key: HDDXOBPVGQDPAF-PMACEKPBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4S)-1-(2,2-dimethyl-3-morpholin-4-ylpropyl)-4-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-3-ol is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-1-(2,2-dimethyl-3-morpholin-4-ylpropyl)-4-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-3-ol typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Substitution Reactions:

    Final Coupling: The final step involves coupling the substituted pyrrolidine with the pyridine derivative under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-1-(2,2-dimethyl-3-morpholin-4-ylpropyl)-4-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3S,4S)-1-(2,2-dimethyl-3-morpholin-4-ylpropyl)-4-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-3-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used as a probe to study various biochemical processes. Its interaction with biological macromolecules can provide insights into enzyme mechanisms and protein-ligand interactions.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for therapeutic applications.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure can impart desirable characteristics to polymers or other materials.

Mechanism of Action

The mechanism of action of (3S,4S)-1-(2,2-dimethyl-3-morpholin-4-ylpropyl)-4-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4S)-1-(2,2-dimethyl-3-morpholin-4-ylpropyl)-4-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-3-ol
  • This compound analogs

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both morpholine and piperazine rings. This combination of features imparts unique chemical and biological properties, making it distinct from other similar compounds.

Properties

IUPAC Name

(3S,4S)-1-(2,2-dimethyl-3-morpholin-4-ylpropyl)-4-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H37N5O2/c1-22(2,17-24-11-13-29-14-12-24)18-25-15-19(20(28)16-25)26-7-9-27(10-8-26)21-5-3-4-6-23-21/h3-6,19-20,28H,7-18H2,1-2H3/t19-,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDDXOBPVGQDPAF-PMACEKPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1CCOCC1)CN2CC(C(C2)O)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CN1CCOCC1)CN2C[C@@H]([C@H](C2)O)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S,4S)-1-(2,2-dimethyl-3-morpholin-4-ylpropyl)-4-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-3-ol
Reactant of Route 2
(3S,4S)-1-(2,2-dimethyl-3-morpholin-4-ylpropyl)-4-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-3-ol
Reactant of Route 3
Reactant of Route 3
(3S,4S)-1-(2,2-dimethyl-3-morpholin-4-ylpropyl)-4-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-3-ol
Reactant of Route 4
Reactant of Route 4
(3S,4S)-1-(2,2-dimethyl-3-morpholin-4-ylpropyl)-4-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-3-ol
Reactant of Route 5
(3S,4S)-1-(2,2-dimethyl-3-morpholin-4-ylpropyl)-4-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-3-ol
Reactant of Route 6
(3S,4S)-1-(2,2-dimethyl-3-morpholin-4-ylpropyl)-4-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-3-ol

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